(6-Bromopyridin-3-yl)methanol
Overview
Description
Synthesis Analysis
Synthesis routes for similar compounds typically involve condensation reactions, where (6-methylpyridin-2-yl)methanol acts as a precursor. For instance, the condensation of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde without catalyst or solvent can yield unexpected compounds through crystal formation, showcasing the synthetic versatility of related pyridinyl methanol derivatives (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Molecular Structure Analysis
The molecular and crystalline structures of these compounds, as determined by single-crystal X-ray diffraction, reveal symmetrical molecules with intramolecular hydrogen bonds. Such structural features contribute to their stability and potential for forming unique crystal systems, as seen in derivatives of pyridinyl methanol compounds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Chemical Reactions and Properties
Chemical properties, such as reactivity with nucleophiles and electrophiles, are crucial for understanding the compound's behavior in various chemical reactions. For example, Schiff base formation and reactions with metal chelates demonstrate the compound’s reactivity and potential for forming coordination complexes (Wang, Nong, Sht, & Qi, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure. For example, the planarity and intramolecular hydrogen bonds observed in related compounds suggest high crystallinity and specific solubility characteristics (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Chemical Properties Analysis
The compound's chemical properties, such as acidity, basicity, and nucleophilicity, are integral to its reactivity and applications in synthesis. Studies on similar compounds have highlighted their potential as intermediates in organic synthesis and coordination chemistry, owing to their reactive functional groups and ability to form stable complexes (Wang, Nong, Sht, & Qi, 2008).
Scientific Research Applications
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : “(6-Bromopyridin-3-yl)methanol” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of the desired end product. In this case, “(6-Bromopyridin-3-yl)methanol” could be used in the synthesis of various pharmaceutical drugs.
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Heavy Metal Ion Adsorption
- Field : Environmental Science and Pollution Research
- Application : A study has shown that “(6-Bromopyridin-3-yl)methanol” can be used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Method : The SBPC was fabricated through air drying. The adsorbent’s carboxyl and hydroxyl groups were confirmed to eliminate various heavy metal ions in water simultaneously .
- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
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Biochemical Reagent
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Synthesis Path
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Water Solubility Research
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Synthesis Path
Safety And Hazards
“(6-Bromopyridin-3-yl)methanol” may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
(6-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDKOIDAYZUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423608 | |
Record name | (6-Bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-3-yl)methanol | |
CAS RN |
122306-01-8 | |
Record name | (6-Bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-pyridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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